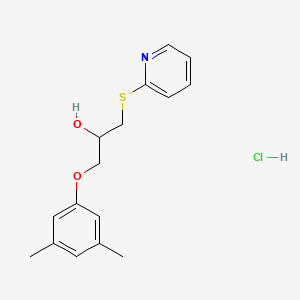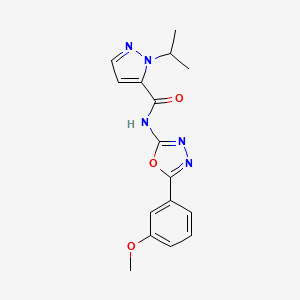
1-isopropyl-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-isopropyl-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytotoxicity
Compounds structurally related to 1-isopropyl-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide have been synthesized and evaluated for their in vitro cytotoxic activity against various cancer cell lines. For example, 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides were screened against Ehrlich Ascites Carcinoma (EAC) cells to assess their potential as cancer therapeutic agents (Hassan, Hafez, & Osman, 2014).
Antiallergic Activity
Research into the antiallergic properties of compounds with similar structures has led to the development of molecules with significant activity in animal models. The antiallergic activities were evaluated in various tests, revealing that certain derivatives exhibit potent antiallergic effects, potentially offering new pathways for treating allergic conditions (Nohara et al., 1985).
Antimycobacterial Activity
Investigations into the antimycobacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids, including compounds structurally related to the subject molecule, have demonstrated their efficacy against Mycobacterium tuberculosis. This research provides insights into new treatments for tuberculosis, highlighting the potential therapeutic applications of these compounds (Gezginci, Martin, & Franzblau, 1998).
Structural and Thermo-optical Studies
Detailed structural analysis and thermo-optical studies of related compounds, such as novel pyrazole derivatives, have been conducted. These studies not only provide deep insights into the chemical structure and stability of these compounds but also explore their potential applications in material science, including the development of new materials with specific optical properties (Kumara et al., 2018).
Corrosion Inhibition
Research into the inhibitive action of bipyrazolic type organic compounds towards corrosion of pure iron in acidic media has uncovered the potential of these compounds as effective corrosion inhibitors. Such studies are crucial for the development of new materials that can withstand corrosive environments, thus extending the life of metal components in various industrial applications (Chetouani et al., 2005).
Antidiabetic Screening
Compounds structurally related to the target molecule have been synthesized and evaluated for their antidiabetic activity using in vitro assays. This research contributes to the search for new antidiabetic agents, showcasing the potential of these compounds in managing diabetes (Lalpara et al., 2021).
OLED Applications
The synthesis and evaluation of pyridine- and oxadiazole-containing hole-blocking materials for use in organic light-emitting diodes (OLEDs) highlight the utility of such compounds in improving device performance. This area of research is pivotal for advancing OLED technology, potentially leading to more efficient and durable displays and lighting solutions (Wang et al., 2001).
Antibacterial Activity
Studies on the antibacterial activity of novel oxadiazoles and pyrazole derivatives, including structural analogs of the subject molecule, have identified compounds with significant efficacy against various bacterial strains. Such research is vital for the development of new antibiotics to combat resistant bacterial infections (Aghekyan et al., 2020).
properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-10(2)21-13(7-8-17-21)14(22)18-16-20-19-15(24-16)11-5-4-6-12(9-11)23-3/h4-10H,1-3H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRASNGXUYTWAND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


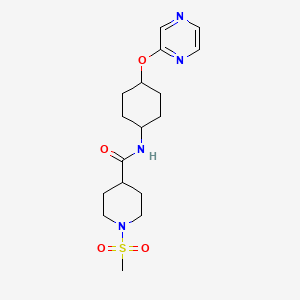
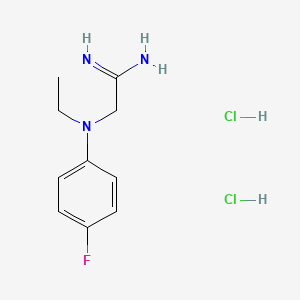
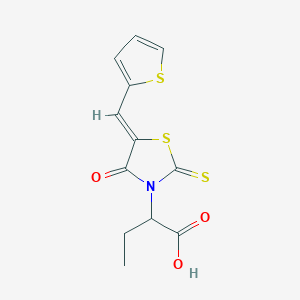
![N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2679735.png)
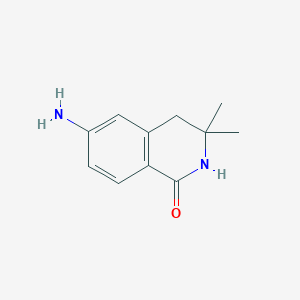
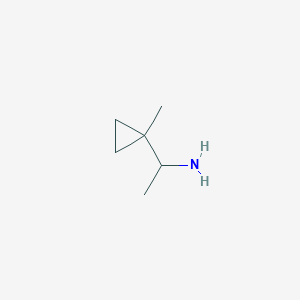
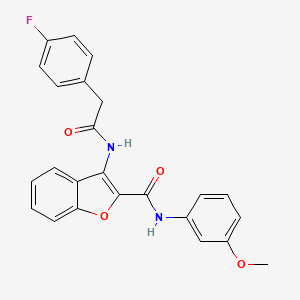
![5-[(2,5-Dioxooxolan-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2679742.png)
![2-(Phenylmethoxycarbonylamino)-2-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2679744.png)
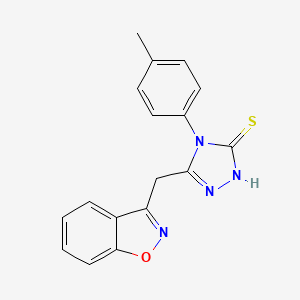
![Propyl 4-[7-(dimethylcarbamoyloxy)-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B2679747.png)
![(2S)-2-[3-(Methoxymethyl)phenyl]propanoic acid](/img/structure/B2679748.png)
